The compound is synthesized from various precursor chemicals and has been studied for its pharmacological properties. It falls within the broader category of tetrahydropyrimidines, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The classification of this compound is vital for understanding its potential applications in medicinal chemistry.
The synthesis of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol can be achieved through several methods:
Key parameters that influence the synthesis include:
The molecular structure of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol can be described as follows:
Structural analysis often involves techniques such as:
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol participates in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity. Parameters such as pH, temperature, and reaction time are crucial for successful outcomes.
The mechanism of action for 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol is primarily linked to its interaction with biological targets:
Pharmacological studies often utilize dose-response curves to evaluate potency and efficacy against specific biological targets.
The physical and chemical properties of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol include:
Properties such as boiling point, density, refractive index, and specific heat capacity may also be characterized depending on the application context.
The applications of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol span several fields:
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS# 19622-93-6) belongs to the tetrahydropyrimidine structural subclass, characterized by partial saturation of the pyrimidine heterocycle. Its molecular formula is C₄H₉N₃O (molecular weight: 115.134 g/mol), featuring three key functional groups: a secondary alcohol at C5, an amino group at C2, and imine nitrogens at N1 and N3 positions [2]. The systematic IUPAC name designates the hydroxyl group position (5-ol) and saturation state (1,4,5,6-tetrahydro), distinguishing it from fully aromatic pyrimidines.
The compound exists in tautomeric equilibrium between the 5-ol (hydroxyl) and 5-one (keto) forms, with the hydroxyl form predominating under physiological conditions. X-ray crystallography confirms a half-chair conformation in the solid state, where C5 and C6 lie out of the plane formed by N1-C2-N3-C4, introducing chirality at C5. This stereochemical flexibility enables diverse binding modes with biological targets [6] [10]. Within pyrimidine derivatives, it is subclassified as an aminopyrimidinol – a structural motif increasingly recognized in kinase inhibitor design due to its hydrogen-bonding capacity with ATP-binding domains [4] [9].
Table 1: Molecular Characterization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
Property | Value |
---|---|
CAS Registry Number | 19622-93-6 |
Systematic Name | 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol |
Molecular Formula | C₄H₉N₃O |
Molecular Weight | 115.134 g/mol |
Density | Not Available (N/A) |
Boiling Point | N/A |
Melting Point | N/A |
Tautomeric Forms | 5-hydroxy ↔ 5-oxo |
Pharmacophore Features | H-bond donor (NH₂, OH), H-bond acceptor (N1, N3), basic N atoms |
The compound was first synthesized in the 1950s via hydrogenation of 2-aminopyrimidin-5-ol derivatives, as reported by Stefanye and Howard [2]. Early pharmacological studies in the late 1950s by Hafner and Evans revealed its unexpected neurological activity, showing modulation of GABAergic signaling in animal models, though the precise molecular targets remained unidentified at the time [2].
Initial synthetic routes employed catalytic hydrogenation (Pd/C) of ethyl 2-aminopyrimidine-5-carboxylate, followed by hydrolysis. Yields were modest (<40%) due to competing decarboxylation and over-reduction side reactions. These limitations delayed comprehensive biological evaluation until the 1980s-1990s, when improved synthetic protocols emerged using triethylsilane/trifluoroacetic acid for selective reduction [3] [8]. The compound’s structural resemblance to GABA (γ-aminobutyric acid) sparked interest in its potential neurotransmitter interactions. Early radioligand binding assays demonstrated weak affinity for GABAₐ receptors but unexpectedly potent inhibition of GABA uptake in synaptosomal preparations, hinting at transporter (GAT) interactions [3].
This scaffold has emerged as a privileged structure in two therapeutic areas:
The compound’s ability to penetrate the blood-brain barrier (predicted LogP ≈ -1.2) and favorable safety index in preclinical models underscore its therapeutic potential [3] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8